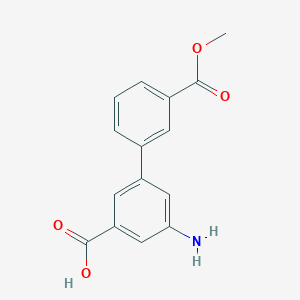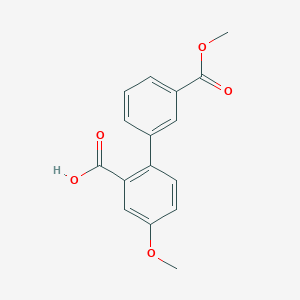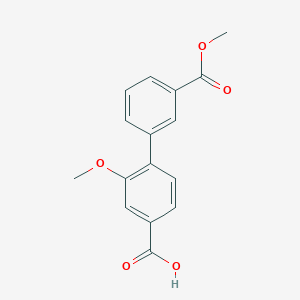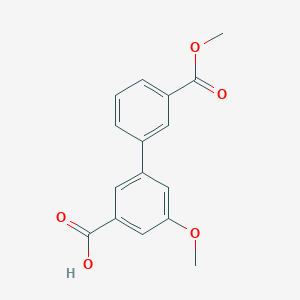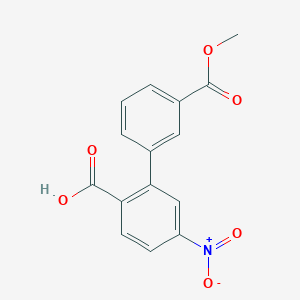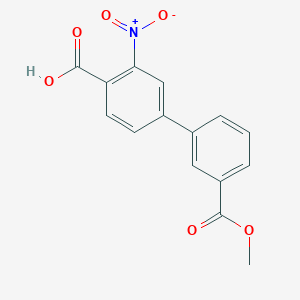
4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a methoxycarbonyl group (-COOCH3) attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method is the nitration of 4-(3-Methoxycarbonylphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) at low temperatures to introduce the nitro group into the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) can replace the methoxy group.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Hydroxide ions (OH-), typically in an aqueous or alcoholic medium.
Major Products Formed:
Reduction: 4-(3-Aminophenyl)-2-nitrobenzoic acid.
Substitution: 4-(3-Hydroxycarbonylphenyl)-2-nitrobenzoic acid.
科学研究应用
4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and methoxycarbonyl groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methoxycarbonyl group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
4-(3-Methoxycarbonylphenyl)benzoic acid: Lacks the nitro group, making it less reactive in reduction reactions.
4-(3-Aminophenyl)-2-nitrobenzoic acid: Contains an amino group instead of a methoxycarbonyl group, altering its chemical properties and reactivity.
Uniqueness: 4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid is unique due to the presence of both nitro and methoxycarbonyl groups, which provide a combination of reactivity and functional versatility. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
属性
IUPAC Name |
4-(3-methoxycarbonylphenyl)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-22-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(8-10)16(20)21/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBMHGIVPLDFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690693 |
Source


|
| Record name | 3'-(Methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-71-6 |
Source


|
| Record name | 3'-(Methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid](/img/structure/B6404914.png)
![3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid](/img/structure/B6404919.png)

